1-ethyl-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea
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Description
This compound is an organic molecule that contains a urea group (NH2-CO-NH2), a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), and a tetrahydropyran ring (a six-membered ring with five carbon atoms and one oxygen atom). The presence of these functional groups could potentially give this compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would contain a thiophene ring and a tetrahydropyran ring connected by a methylene (-CH2-) group, with the urea group attached to the tetrahydropyran ring . The exact 3D structure would depend on the specific stereochemistry at the various chiral centers in the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the thiophene, tetrahydropyran, and urea groups. Thiophenes can undergo electrophilic aromatic substitution reactions, while tetrahydropyrans can participate in reactions typical of ethers (such as cleavage by strong acids). The urea group could potentially undergo reactions with nucleophiles at the carbonyl carbon .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general predictions can be made based on the functional groups present. For example, the presence of the polar urea group could enhance the compound’s water solubility, while the thiophene and tetrahydropyran rings could contribute to its lipophilicity .Future Directions
The potential applications of this compound would depend on its physical, chemical, and biological properties. If it exhibits interesting biological activity, it could be further optimized and developed as a pharmaceutical agent. Alternatively, if it has unique physical or chemical properties, it could find use in materials science or other areas of chemistry .
Properties
IUPAC Name |
1-ethyl-3-[(4-thiophen-2-yloxan-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-2-14-12(16)15-10-13(5-7-17-8-6-13)11-4-3-9-18-11/h3-4,9H,2,5-8,10H2,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCJGVLSEOEFLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1(CCOCC1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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